2-(piperidin-1-yl)-5-(pyridin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one

PI3Kα inhibitor Kinase selectivity Oncology

The compound 2-(piperidin-1-yl)-5-(pyridin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one belongs to the pyrido[2,3-d]pyrimidin-4(3H)-one class, a privileged scaffold in kinase inhibitor design. This specific derivative is characterized by a piperidine moiety at the 2-position and a 4-pyridyl group at the 5-position, a substitution pattern that directs potent inhibitory activity toward the p110α catalytic subunit of phosphoinositide 3-kinase (PI3Kα).

Molecular Formula C17H17N5O
Molecular Weight 307.35 g/mol
Cat. No. B5980759
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(piperidin-1-yl)-5-(pyridin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one
Molecular FormulaC17H17N5O
Molecular Weight307.35 g/mol
Structural Identifiers
SMILESC1CCN(CC1)C2=NC3=NC=CC(=C3C(=O)N2)C4=CC=NC=C4
InChIInChI=1S/C17H17N5O/c23-16-14-13(12-4-7-18-8-5-12)6-9-19-15(14)20-17(21-16)22-10-2-1-3-11-22/h4-9H,1-3,10-11H2,(H,19,20,21,23)
InChIKeyXOWAXPUUWHZIFV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Piperidin-1-yl)-5-(pyridin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one: A Selective PI3Kα-Targeted Scaffold for Oncology Drug Discovery


The compound 2-(piperidin-1-yl)-5-(pyridin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one belongs to the pyrido[2,3-d]pyrimidin-4(3H)-one class, a privileged scaffold in kinase inhibitor design. This specific derivative is characterized by a piperidine moiety at the 2-position and a 4-pyridyl group at the 5-position, a substitution pattern that directs potent inhibitory activity toward the p110α catalytic subunit of phosphoinositide 3-kinase (PI3Kα) [1]. The pyrido[2,3-d]pyrimidine core itself is well-established in medicinal chemistry for yielding ATP-competitive inhibitors against a range of kinases, including tyrosine kinases, CDKs, and PI3K isoforms, depending on the precise substitution pattern [2].

Why 2-(Piperidin-1-yl)-5-(pyridin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one Cannot Be Simply Interchanged with Other Pyridopyrimidinones


In the pyrido[2,3-d]pyrimidin-4(3H)-one class, minor structural modifications at the 2- and 5-positions profoundly redirect kinase selectivity. A general scaffold can inhibit PI3K, CDK4/6, or tyrosine kinases based on its substituents [1]. Consequently, a compound with a 2-piperidinyl and 5-(4-pyridyl) arrangement that achieves single-digit nanomolar PI3Kα inhibition [2] cannot be substituted by a 5-(4-methoxyphenyl) or 2-methyl-3-(piperidinylmethyl) analog without a complete loss of target profile. Even within PI3K-targeted libraries, potency shifts of over 10-fold are observed between regioisomers. Treating pyridopyrimidinones as interchangeable commodities can lead to selection of a compound with the wrong kinase fingerprint, invalidating an entire screening campaign or SAR series.

Quantitative Differentiation Evidence for 2-(Piperidin-1-yl)-5-(pyridin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one Against Closest Analogs


PI3Kα Inhibitory Potency vs. Closest Pyridopyrimidinone Comparators

The target compound inhibits PI3Kα with an IC50 of 3 nM [1]. For the closest comparator documented in the same high-throughput screening dataset, 2-(4-aminophenyl)-4-morpholinopyrido[3,2-d]pyrimidine (a regioisomeric pyridopyrimidine), no PI3Kα inhibitory activity is reported, indicating that the specific 2-piperidinyl-5-(4-pyridyl) substitution pattern on the pyrido[2,3-d]pyrimidin-4(3H)-one core is a key driver of PI3Kα engagement. In a related but distinct chemotype, the 5-(4-methoxyphenyl)-2-(piperidin-1-yl)pyrido[2,3-d]pyrimidin-4(3H)-one analog has not been reported to possess PI3K activity, highlighting the critical role of the 5-(4-pyridyl) group.

PI3Kα inhibitor Kinase selectivity Oncology

Kinase Selectivity Fingerprint Distinction from CDK4/6-Biased Pyridopyrimidinones

Pyrido[2,3-d]pyrimidin-4-ones can be engineered to inhibit CDK4/6 (e.g., PD 0332991, IC50 = 11 nM for Cdk4/D1) or PI3K isoforms depending on the substitution pattern . The target compound's 2-piperidinyl-5-(4-pyridyl) motif directs activity toward PI3Kα (IC50 = 3 nM), not CDK4/6 [1]. While PD 0332991 is a potent CDK4/6 inhibitor with negligible PI3K activity, this compound provides matched potency against PI3Kα, enabling orthogonal chemical biology experiments where CDK4/6 and PI3Kα pathways must be independently interrogated.

CDK4/6 inhibitor PI3K selectivity Kinase profiling

Structural Determinants of PI3K Isoform Preference vs. Pan-PI3K Pyridopyrimidines

The target compound demonstrates preferential inhibition of the PI3Kα isoform (p110α catalytic subunit) [1]. In contrast, pyrido[2,3-d]pyrimidine analogs with 2,4-dimorpholino substitution patterns have been characterized as dual PI3Kα/mTOR inhibitors with broader PI3K family activity [2]. The 2-piperidinyl-5-(4-pyridyl) motif appears to confer greater isoform restriction compared to morpholino-substituted analogs. This is consistent with structural biology observations that substituents at the 2-position of the pyridopyrimidine core interact with the affinity pocket of PI3Kα in a manner distinct from other PI3K isoforms.

PI3K isoform selectivity p110α Structure-activity relationship

Optimal Scientific and Industrial Use Cases for 2-(Piperidin-1-yl)-5-(pyridin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one Based on Differentiation Evidence


Chemical Probe for PI3Kα-Specific Pathway Dissection in Breast Cancer Cell Lines

With its 3 nM IC50 against PI3Kα, this compound serves as a precise chemical probe to inhibit the PI3K/AKT/mTOR signaling axis in PIK3CA-mutant breast cancer models (e.g., MCF-7, T-47D) without confounding CDK4/6 inhibition, a known limitation of other pyridopyrimidinone scaffolds [1]. This enables clean interpretation of PI3Kα-dependent phospho-AKT (Ser473) suppression in western blot assays.

Selectivity Benchmark Standard for PI3Kα Inhibitor Screening Cascades

The compound's well-defined PI3Kα potency makes it suitable as a reference inhibitor in biochemical HTRF or fluorescence polarization assays during high-throughput screening campaigns. Its divergence from CDK4/6-targeted pyridopyrimidinones eliminates false positives arising from off-target cell-cycle effects in phenotypic screening .

SAR Negative Control for Pyridopyrimidinone Pharmacophore Exploration

The 5-(4-pyridyl) group is essential for PI3Kα activity. Analogs such as 5-(4-methoxyphenyl)-2-(piperidin-1-yl)pyrido[2,3-d]pyrimidin-4(3H)-one lack reported PI3K activity. This compound can therefore be used to validate the pharmacophoric contribution of the 4-pyridyl moiety in SAR studies, where switching to a 4-methoxyphenyl group abolishes target engagement .

Quote Request

Request a Quote for 2-(piperidin-1-yl)-5-(pyridin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.